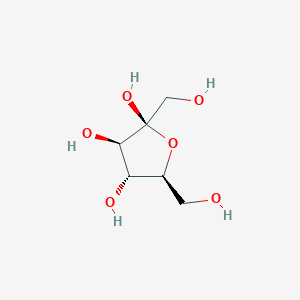

beta-L-fructofuranose

Description

Properties

CAS No. |

41579-20-8 |

|---|---|

Molecular Formula |

C6H12O6 |

Molecular Weight |

180.16 g/mol |

IUPAC Name |

(2S,3R,4R,5S)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol |

InChI |

InChI=1S/C6H12O6/c7-1-3-4(9)5(10)6(11,2-8)12-3/h3-5,7-11H,1-2H2/t3-,4-,5+,6-/m0/s1 |

InChI Key |

RFSUNEUAIZKAJO-AZGQCCRYSA-N |

Isomeric SMILES |

C([C@H]1[C@@H]([C@H]([C@@](O1)(CO)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(O1)(CO)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Stereochemical Properties of beta-L-Fructofuranose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stereochemical properties of beta-L-fructofuranose, a furanose form of L-fructose. This document outlines its structural characteristics, optical activity, and conformational dynamics, supported by quantitative data and detailed experimental protocols.

Introduction to the Stereochemistry of beta-L-Fructofuranose

Beta-L-fructofuranose is a monosaccharide and an enantiomer of the more common beta-D-fructofuranose. Its stereochemistry is defined by several key features: the "L" configuration, the furanose ring structure, and the "beta" anomeric configuration.

-

L-Configuration: The "L" designation refers to the stereochemistry at the chiral center furthest from the anomeric carbon (C5 in the case of fructose). In the Fischer projection of L-fructose, the hydroxyl group on C5 is positioned on the left side. This is in contrast to D-fructose, where it is on the right.

-

Furanose Ring: Fructofuranose indicates that the fructose (B13574) molecule has formed a five-membered ring, analogous to the heterocyclic compound furan. This cyclic structure results from an intramolecular hemiacetal linkage between the C2 keto group and the C5 hydroxyl group.

-

Beta (β) Anomer: The anomeric carbon in fructofuranose is C2. The "beta" configuration signifies that the hydroxyl group attached to the anomeric carbon (C2) is on the same side of the ring as the exocyclic CH2OH group at C5.

Quantitative Stereochemical Data

The stereochemical properties of beta-L-fructofuranose can be quantified through various analytical techniques. The following table summarizes key quantitative data.

| Property | Value | Method of Determination |

| Specific Optical Rotation ([α]) | -1.7° (at 546 nm) | Polarimetry |

Note: The specific rotation of beta-D-fructofuranose has been experimentally determined to be +1.7° at 546 nm. As enantiomers have equal and opposite optical rotations, the value for beta-L-fructofuranose is inferred to be -1.7°.

Conformational Analysis

The five-membered furanose ring of beta-L-fructofuranose is not planar and exists in a dynamic equilibrium of puckered conformations, typically described by envelope (E) and twist (T) forms. The exact conformation and its dynamics can be elucidated using Nuclear Magnetic Resonance (NMR) spectroscopy, specifically through the analysis of vicinal proton-proton coupling constants (³JHH). The magnitude of these coupling constants is related to the dihedral angle between the coupled protons, as described by the Karplus equation.

Experimental Protocols

Determination of Specific Optical Rotation (Polarimetry)

This protocol outlines the procedure for measuring the specific optical rotation of a carbohydrate sample like beta-L-fructofuranose.

Objective: To determine the specific rotation [α] of beta-L-fructofuranose.

Materials:

-

Polarimeter

-

Sodium lamp (589 nm) or Mercury lamp (546 nm)

-

Polarimeter cell (1 dm path length)

-

Analytical balance

-

Volumetric flask (10 mL)

-

Solvent (e.g., distilled water)

-

Sample of beta-L-fructofuranose

Procedure:

-

Solution Preparation:

-

Accurately weigh a precise amount of beta-L-fructofuranose (e.g., 100 mg).

-

Dissolve the sample in a 10 mL volumetric flask with the chosen solvent. Ensure the sample is completely dissolved and the solution is homogeneous.

-

-

Instrument Calibration:

-

Turn on the polarimeter and the light source, allowing them to warm up and stabilize.

-

Fill the polarimeter cell with the pure solvent and place it in the instrument.

-

Calibrate the instrument to read zero degrees with the solvent blank.

-

-

Sample Measurement:

-

Rinse the polarimeter cell with the prepared sample solution and then fill it, ensuring no air bubbles are present in the light path.

-

Place the filled cell in the polarimeter.

-

Observe the optical rotation and record the value (α_obs).

-

-

Calculation of Specific Rotation:

-

The specific rotation is calculated using the following formula: [α] = α_obs / (c * l) Where:

-

[α] is the specific rotation in degrees.

-

α_obs is the observed rotation in degrees.

-

c is the concentration of the solution in g/mL.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

-

Conformational Analysis by ¹H NMR Spectroscopy

This protocol describes the methodology for acquiring and interpreting the ¹H NMR spectrum of beta-L-fructofuranose to determine its conformational properties.

Objective: To determine the J-coupling constants of beta-L-fructofuranose for conformational analysis.

Materials:

-

NMR spectrometer (≥400 MHz)

-

NMR tubes

-

Deuterated solvent (e.g., D₂O)

-

Sample of beta-L-fructofuranose

Procedure:

-

Sample Preparation:

-

Dissolve a small amount of beta-L-fructofuranose (typically 5-10 mg) in approximately 0.6 mL of D₂O directly in an NMR tube.

-

Ensure the sample is fully dissolved. The use of a deuterated solvent is necessary to avoid a large solvent signal in the proton spectrum.

-

-

NMR Data Acquisition:

-

Place the NMR tube in the spectrometer.

-

Tune and shim the spectrometer to obtain optimal resolution and lineshape.

-

Acquire a one-dimensional ¹H NMR spectrum. Typical parameters include a sufficient number of scans for a good signal-to-noise ratio and a relaxation delay that allows for quantitative analysis if needed.

-

Acquire two-dimensional NMR spectra, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), to aid in the assignment of all proton signals.

-

-

Spectral Analysis and Interpretation:

-

Process the acquired NMR data (Fourier transformation, phase correction, and baseline correction).

-

Assign the proton resonances to the respective protons of the beta-L-fructofuranose molecule using the 1D and 2D NMR spectra.

-

Carefully measure the coupling constants (J-values) from the high-resolution 1D ¹H spectrum. The splitting patterns of the signals will reveal the coupling information.

-

Use the measured ³JHH values in conjunction with the Karplus equation or specialized software to determine the dihedral angles and subsequently the preferred conformation of the furanose ring.

-

Structure Determination by X-ray Crystallography

This protocol provides a general workflow for the determination of the three-dimensional structure of a carbohydrate crystal.

Objective: To determine the solid-state molecular structure of beta-L-fructofuranose.

Materials:

-

Single-crystal X-ray diffractometer

-

Crystallization plates or vials

-

Suitable solvent system for crystallization

-

Microscope

-

Cryo-protectant (if necessary)

Procedure:

-

Crystallization:

-

Dissolve the beta-L-fructofuranose sample in a suitable solvent or solvent mixture to achieve a supersaturated solution.

-

Employ a crystallization technique such as slow evaporation, vapor diffusion, or cooling to grow single crystals of suitable size and quality for X-ray diffraction.

-

-

Crystal Mounting and Data Collection:

-

Select a well-formed single crystal under a microscope and mount it on the goniometer head of the X-ray diffractometer.

-

If data is to be collected at low temperatures, the crystal is typically flash-cooled in a stream of cold nitrogen gas after being coated with a cryo-protectant.

-

Collect the X-ray diffraction data by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.

-

-

Structure Solution and Refinement:

-

Process the collected diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.

-

Build a molecular model into the electron density map.

-

Refine the atomic coordinates and thermal parameters of the model against the experimental data until a good fit is achieved.

-

-

Structure Validation and Analysis:

-

Validate the final crystal structure using various crystallographic criteria.

-

Analyze the refined structure to determine bond lengths, bond angles, torsion angles, and the overall molecular conformation.

-

Enzymatic Synthesis Workflow

The following diagram illustrates a generalized workflow for the enzymatic synthesis of L-fructose, which can be adapted to produce beta-L-fructofuranose. The synthesis of L-fructose can be achieved from L-sorbose using an isomerase enzyme.

The Enigmatic World of L-Sugars: From Natural Occurrence to Therapeutic Promise

A Technical Guide for Researchers and Drug Development Professionals

In the vast and intricate world of carbohydrates, L-sugars represent a fascinating and relatively underexplored frontier. While their D-enantiomers are ubiquitous in nature, serving as fundamental building blocks of life, L-sugars are comparatively rare, yet they hold immense potential in various scientific and therapeutic fields. This technical guide provides an in-depth exploration of the discovery, natural occurrence, biosynthesis, and analytical methodologies of L-sugars, with a special focus on their burgeoning role in drug development.

Discovery and Natural Occurrence of L-Sugars

The discovery of L-sugars has been a gradual process, often as components of complex natural products. Unlike D-sugars, which are the standard in biological systems, the presence of L-sugars was initially considered an anomaly. However, extensive research has revealed their presence in a diverse range of organisms, from bacteria and plants to marine algae.

Notable L-Sugars in Nature

Several L-sugars have been identified in various natural sources, each with unique biological significance.

-

L-Arabinose: This five-carbon sugar is one of the more common L-sugars found in nature. It is a key constituent of hemicellulose and pectin (B1162225) in plant cell walls.[1][2] Sources rich in L-arabinose include corn fiber, sugar beet pulp, and various fruits and vegetables.[1][3]

-

L-Fucose (6-deoxy-L-galactose): L-Fucose is a deoxyhexose that plays a crucial role in cell-cell recognition, inflammation, and immune responses.[4] It is a component of various glycoconjugates and is found in sources such as human breast milk, seaweed (especially brown algae), and certain fungi and bacteria.[4][5]

-

L-Rhamnose (6-deoxy-L-mannose): This deoxy sugar is a common component of plant glycosides and bacterial lipopolysaccharides (LPS).[6][7] It is found in plants like buckthorn and as a structural component of the cell walls of some bacteria, including pathogenic species.[6][7]

-

L-Sorbose: A ketohexose, L-sorbose is found in small amounts in some fruits like apples and pears.[8][9] It is a key intermediate in the commercial production of vitamin C (ascorbic acid).[8][10]

Quantitative Occurrence of L-Sugars

The concentration of L-sugars in natural sources can vary significantly depending on the species, environmental conditions, and extraction methods. The following tables summarize some reported quantitative data for key L-sugars.

| L-Sugar | Source | Concentration/Content | Reference(s) |

| L-Arabinose | Pears | ~100-300 mg per 100g | [11] |

| Corn | ~20-30 mg per 100g | [11] | |

| Wheat | ~6-8 mg per 100g | [11] | |

| Rye | ~5-7 mg per 100g | [11] | |

| L-Fucose | Dictyota bartayresiana (brown algae) | 314 ng/µl in extract | [12] |

| Turbinaria decurrens (brown algae) | 956 ng/µl in extract | [12] | |

| Fucus vesiculosus (brown algae) | 44% of crude fucoidan | [13] | |

| Human Breast Milk | 20 to 30 mg/L | [14] | |

| L-Sorbose | Summer Savory, Sacred Lotus, Pepper, Pasta | Present | [9][15] |

| Apples, Grapes, Dried Plums | Present in small amounts | [8] |

Table 1: Quantitative Occurrence of L-Arabinose, L-Fucose, and L-Sorbose in Various Natural Sources. This table provides an overview of the reported concentrations of specific L-sugars in different natural materials.

Biosynthesis of L-Sugars: Unraveling Nature's Chiral Inversion

The biosynthesis of L-sugars involves enzymatic pathways that often start from common D-sugar precursors. These pathways are of significant interest for biotechnological production and for understanding the unique biological roles of L-sugars.

L-Arabinose Metabolism in Bacteria

Bacteria have evolved sophisticated pathways for the utilization of L-arabinose. The most well-characterized pathway is the phosphorylative pathway found in Escherichia coli.

dTDP-L-Rhamnose Biosynthesis

The biosynthesis of dTDP-L-rhamnose is a four-step enzymatic pathway crucial for the viability and virulence of many pathogenic bacteria.[3][8]

GDP-L-Fucose Biosynthesis

GDP-L-fucose is synthesized via two main pathways: the de novo pathway and the salvage pathway. The de novo pathway is the primary source in most cells.[16][17]

Experimental Protocols for L-Sugar Analysis

Accurate and reliable quantification of L-sugars is essential for research and industrial applications. This section provides an overview of common analytical techniques and detailed protocols.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of sugars.

Protocol for L-Arabinose Quantification in Plant Material:

-

Sample Preparation:

-

Mill dried plant material to a fine powder.

-

Hydrolyze the sample with trifluoroacetic acid (TFA) to release monosaccharides from polysaccharides. A typical condition is 2 M TFA at 121°C for 1 hour.

-

Neutralize the hydrolysate with a suitable base (e.g., NaOH).

-

Filter the sample through a 0.22 µm syringe filter.

-

-

HPLC Conditions:

-

Column: A carbohydrate analysis column (e.g., Aminex HPX-87P) is commonly used.

-

Mobile Phase: Isocratic elution with deionized water.

-

Flow Rate: 0.6 mL/min.

-

Column Temperature: 85°C.

-

Detection: Refractive Index (RI) detector.

-

-

Quantification:

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive method for the analysis of volatile compounds. Sugars are non-volatile and require derivatization prior to analysis.

Protocol for L-Rhamnose Analysis in Bacterial Samples:

-

Sample Preparation and Hydrolysis:

-

Lyophilize bacterial cells.

-

Perform methanolysis to release and methylate the monosaccharides. A common procedure involves heating the sample in 1 M methanolic HCl at 80°C for 16-24 hours.

-

Neutralize the sample and dry it under a stream of nitrogen.

-

-

Derivatization (Silylation):

-

Add a silylating agent (e.g., a mixture of pyridine, hexamethyldisilazane, and trimethylchlorosilane) to the dried sample.

-

Heat the mixture at 60-80°C for 30-60 minutes to form trimethylsilyl (B98337) (TMS) derivatives.

-

-

GC-MS Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Injection Mode: Splitless.

-

Temperature Program: Start at a low temperature (e.g., 140°C), ramp up to a higher temperature (e.g., 250°C) to separate the sugar derivatives.

-

Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range of m/z 50-650.

-

-

Identification and Quantification:

-

Identify the L-rhamnose derivative based on its retention time and mass spectrum, comparing it to a known standard.

-

Quantify using an internal standard and a calibration curve.[20]

-

Enzymatic Assays

Enzymatic assays offer high specificity for the quantification of certain L-sugars.

Protocol for L-Fucose Determination:

This assay is based on the oxidation of L-fucose by L-fucose dehydrogenase, with the concomitant reduction of NAD⁺ to NADH, which can be measured spectrophotometrically at 340 nm.[2][21][22]

-

Reagents:

-

Tris-HCl buffer (e.g., 100 mM, pH 8.6).

-

NAD⁺ solution (e.g., 10 mg/mL).

-

L-fucose dehydrogenase.

-

L-fucose standard solutions.

-

-

Procedure:

-

Pipette the sample, buffer, and NAD⁺ solution into a cuvette.

-

Measure the initial absorbance at 340 nm (A1).

-

Add L-fucose dehydrogenase to initiate the reaction.

-

Incubate at a controlled temperature (e.g., 37°C) until the reaction is complete (absorbance remains constant).

-

Measure the final absorbance at 340 nm (A2).

-

-

Calculation:

-

The change in absorbance (A2 - A1) is proportional to the amount of L-fucose in the sample.

-

Calculate the concentration using the molar extinction coefficient of NADH and the sample volume.

-

References

- 1. biorxiv.org [biorxiv.org]

- 2. prod-docs.megazyme.com [prod-docs.megazyme.com]

- 3. mdpi.com [mdpi.com]

- 4. The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. l-Arabinose Isomerase and d-Xylose Isomerase from Lactobacillus reuteri: Characterization, Coexpression in the Food Grade Host Lactobacillus plantarum, and Application in the Conversion of d-Galactose and d-Glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. portlandpress.com [portlandpress.com]

- 8. Streptococcal dTDP‐L‐rhamnose biosynthesis enzymes: functional characterization and lead compound identification - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Interplay between de novo and salvage pathways of GDP-fucose synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Nucleoside analogue: Significance and symbolism [wisdomlib.org]

- 12. prod-docs.megazyme.com [prod-docs.megazyme.com]

- 13. Nanoparticle Delivery Systems in the Treatment of Diabetes Complications [mdpi.com]

- 14. Nucleoside analogue - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. agronomy.emu.ee [agronomy.emu.ee]

- 18. fpl.fs.usda.gov [fpl.fs.usda.gov]

- 19. lcms.cz [lcms.cz]

- 20. L-Fucose Assay Kit Test - Buy for the measurement of L-Fucose | Megazyme [megazyme.com]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. Nucleoside Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

Initial Characterization of beta-L-fructofuranose: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the initial characterization of beta-L-fructofuranose, the levorotatory enantiomer of the naturally occurring D-fructose. This document details its fundamental physicochemical properties, synthesis, and known biological activities, drawing from available scientific literature. Detailed experimental protocols for key analytical techniques are provided to facilitate further research and development. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the fields of carbohydrate chemistry, pharmacology, and drug development, offering insights into the potential applications of this rare sugar.

Physicochemical Properties

beta-L-fructofuranose, with the molecular formula C6H12O6 and a molecular weight of 180.16 g/mol , is the beta anomer of the furanose form of L-fructose.[1] As an enantiomer of the common beta-D-fructofuranose, it shares many physical properties but exhibits opposite optical activity.[1] L-fructose is described as a white, crystalline solid that is highly soluble in water.[2][3]

Table 1: Physicochemical Properties of L-Fructose

| Property | Value | Reference(s) |

| Molecular Formula | C6H12O6 | [1] |

| Molecular Weight | 180.16 g/mol | [1][4] |

| Melting Point | 101-103 °C | [4][5] |

| Appearance | White crystalline solid | [2][3] |

| Solubility | Highly soluble in water | [2][3] |

| Specific Rotation [α]D | Levorotatory | [2] |

Note: The properties listed are for L-fructose. In solution, fructose (B13574) exists as an equilibrium mixture of tautomers, including the beta-pyranose, beta-furanose, alpha-furanose, and alpha-pyranose forms. The beta-furanose form is one of the constituents of this equilibrium.

Synthesis of L-Fructose

The synthesis of L-fructose can be achieved from the more readily available L-sorbose. The process involves the inversion of the hydroxyl groups at the C3 and C4 positions of L-sorbose. A general laboratory-scale synthesis is outlined below.

Experimental Protocol: Synthesis of L-Fructose from L-Sorbose

Materials:

-

L-Sorbose

-

Methanesulfonyl chloride

-

Chloroform

-

Acetic acid (60%)

-

Sodium hydroxide (B78521) (10N)

-

Sulfuric acid (10N)

Procedure:

-

Mesylation: Dissolve L-sorbose in pyridine and cool the solution. Add methanesulfonyl chloride dropwise to the solution while maintaining the temperature. The reaction introduces a good leaving group (mesyl) at the hydroxyl positions.

-

Extraction: After the reaction is complete, add ice to the mixture and extract the product with chloroform. Wash the organic layer with water and then evaporate the solvent to obtain the mesylated intermediate.

-

Hydrolysis and Inversion: Stir the mesylated intermediate in 60% acetic acid at an elevated temperature (e.g., 55 °C) for several hours. This step hydrolyzes the protecting groups.

-

Epimerization: Adjust the pH of the solution to approximately 10 with 10N sodium hydroxide and heat at around 40 °C for a few hours. This alkaline condition facilitates the inversion of the stereocenters at C3 and C4.

-

Acidification and Deprotection: Neutralize the reaction mixture with 10N sulfuric acid and then concentrate the solution. The residue is then treated with a mixture of ethanol and 10N sulfuric acid and heated to 80 °C to ensure complete deprotection.

-

Purification: Neutralize the final reaction mixture with 10N sodium hydroxide. Remove the resulting salts by repeated precipitation with ethanol. After filtration, concentrate the filtrate to yield L-fructose.

This protocol is a general guideline based on established chemical transformations. Optimization of reaction conditions and purification steps may be necessary to achieve high yields and purity.

Biological Activity

The biological activity of L-sugars, including L-fructose, is significantly different from their D-enantiomers, which are the common substrates for metabolic pathways in most organisms.

Metabolism

While D-fructose is primarily metabolized in the liver, L-sugars are generally not readily utilized by the body for energy.[6] It is known that L-glucose cannot be phosphorylated by hexokinase, the first enzyme in the glycolysis pathway.[7] This suggests that L-fructose is likely also a poor substrate for the enzymes involved in carbohydrate metabolism. Fructolysis, the metabolic pathway for fructose, involves fructokinase for the initial phosphorylation, and it is plausible that this enzyme exhibits stereospecificity for the D-enantiomer.[6]

Potential Applications in Drug Development

The resistance of L-sugars to metabolic degradation makes them interesting candidates for use in drug development. They can be used as scaffolds or carriers for therapeutic agents, potentially improving the stability and pharmacokinetic profile of a drug. The unique stereochemistry of L-sugars can also lead to novel interactions with biological targets. Research into rare sugars, including L-isomers, is an active area for the development of drugs with potentially fewer side effects.[8]

Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of carbohydrates.[9][10]

Protocol: 1H and 13C NMR of beta-L-fructofuranose

Sample Preparation:

-

Dissolve 5-10 mg of the purified beta-L-fructofuranose sample in 0.5 mL of deuterium (B1214612) oxide (D2O).

-

Transfer the solution to a 5 mm NMR tube.

1H NMR Spectroscopy:

-

Instrument: 500 MHz or higher NMR spectrometer.

-

Parameters:

-

Acquire a standard 1D proton spectrum.

-

Typical spectral width: 12 ppm.

-

Number of scans: 16-64, depending on concentration.

-

Temperature: 25 °C.

-

13C NMR Spectroscopy:

-

Instrument: 500 MHz or higher NMR spectrometer with a carbon probe.

-

Parameters:

-

Acquire a proton-decoupled 13C spectrum.

-

Typical spectral width: 200 ppm.

-

Relaxation delay: 2-5 seconds.

-

Number of scans: 1024 or more, depending on concentration.

-

Data Analysis:

-

The chemical shifts of the anomeric protons and carbons are particularly informative for identifying the different tautomers in solution. For D-fructose, the anomeric proton (H-2) signals typically appear between 4.5 and 5.5 ppm.[11] The 13C NMR spectrum of D-fructose in D2O shows distinct peaks for the different isomers present at equilibrium.[10][12] Similar patterns would be expected for L-fructose, with the specific chemical shifts providing a fingerprint for the beta-L-fructofuranose form.

Melting Point Determination

The melting point is a key physical property that indicates the purity of a crystalline solid.

Protocol: Capillary Melting Point Determination

Apparatus:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

Procedure:

-

Ensure the beta-L-fructofuranose sample is completely dry and finely powdered using a mortar and pestle.

-

Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature about 10-15 °C below the expected melting point (for L-fructose, the expected range is 101-103 °C).[4][5]

-

Decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the sample.

Optical Rotation Measurement

Optical rotation is a critical parameter for characterizing chiral molecules like beta-L-fructofuranose.

Protocol: Measurement of Specific Rotation

Apparatus:

-

Polarimeter

-

Sodium lamp (D-line, 589 nm)

-

Polarimeter cell (e.g., 1 dm)

-

Volumetric flask

-

Analytical balance

Procedure:

-

Solution Preparation: Accurately weigh a known mass (e.g., 1.00 g) of the beta-L-fructofuranose sample and dissolve it in a precise volume (e.g., 100.0 mL) of distilled water in a volumetric flask.

-

Instrument Calibration: Calibrate the polarimeter with a blank solution (distilled water) to set the zero point.

-

Measurement: Fill the polarimeter cell with the prepared sample solution, ensuring no air bubbles are present. Place the cell in the polarimeter.

-

Reading: Measure the observed rotation (α) of the solution. The negative sign of the reading will indicate levorotation.

-

Calculation of Specific Rotation: Calculate the specific rotation [α] using the following formula: [α]Tλ = α / (l × c) where:

-

[α]Tλ is the specific rotation at a specific temperature (T) and wavelength (λ).

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

c is the concentration of the solution in g/mL.

For D-fructose, the specific rotation is reported as -92.4°.[13] L-fructose is expected to have a specific rotation of the same magnitude but opposite in sign (+92.4°). However, it is important to note that the term "L-(+)-Fructose" is sometimes used, indicating a positive rotation for the L-enantiomer.[4] This discrepancy highlights the importance of experimental verification.

-

Signaling Pathways

Currently, there is a lack of specific information in the scientific literature detailing signaling pathways that are directly modulated by beta-L-fructofuranose. Research on fructose signaling has predominantly focused on D-fructose and its impact on metabolic pathways in the liver, often in the context of high dietary intake.[14][15] The unique metabolic fate of L-sugars suggests that they would not engage the same signaling cascades as their D-counterparts. Further research is required to elucidate any potential signaling roles of beta-L-fructofuranose.

Conclusion

beta-L-fructofuranose represents an intriguing but understudied rare sugar. Its fundamental physicochemical properties are largely defined by its enantiomeric relationship to the well-characterized D-fructose. The synthesis of L-fructose from L-sorbose provides a viable route for obtaining this compound for further investigation. While its biological activity is presumed to be minimal in terms of direct energy metabolism, its potential as a building block in medicinal chemistry warrants further exploration. The experimental protocols detailed in this guide provide a framework for the systematic characterization of beta-L-fructofuranose, which is essential for unlocking its potential applications in research and drug development. Future studies should focus on a more precise determination of its physicochemical constants, a detailed investigation of its metabolic fate, and an exploration of its potential interactions with biological systems to identify any novel therapeutic opportunities.

References

- 1. beta-L-fructofuranose | C6H12O6 | CID 439553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. byjus.com [byjus.com]

- 3. byjus.com [byjus.com]

- 4. L-Fructose price,buy L-Fructose - chemicalbook [chemicalbook.com]

- 5. guidechem.com [guidechem.com]

- 6. Fructolysis - Wikipedia [en.wikipedia.org]

- 7. selleckchem.com [selleckchem.com]

- 8. Unlocking enzyme synthesis of rare sugars to create drugs with fewer side effects [ornl.gov]

- 9. Observation of the keto tautomer of D-fructose in D2O using 1H NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Solved: The specific rotation of fructose is [alpha ]=-92.4(^circ · mL)/(g· dL). If 20 g of fructo [Math] [gauthmath.com]

- 14. nfsr.sbmu.ac.ir [nfsr.sbmu.ac.ir]

- 15. Fructose metabolism and metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]

The Tale of Two Sugars: A Technical Guide to the Biological Significance of Fructose Enantiomers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the biological significance of fructose (B13574) enantiomers, with a primary focus on the well-characterized D-fructose and a critical examination of the current understanding of its stereoisomer, L-fructose. While D-fructose is a ubiquitous natural sugar with profound metabolic implications, a comprehensive review of the scientific literature reveals a significant disparity in the knowledge base concerning L-fructose. This document will synthesize the extensive data on D-fructose metabolism, its physiological and pathophysiological roles, and contrast this with the limited information available for L-fructose, thereby highlighting a notable gap in metabolic research.

Introduction: The Chirality of Fructose and its Biological Implications

Fructose, a six-carbon ketose, exists as two stereoisomers, or enantiomers: D-fructose and L-fructose. These molecules are non-superimposable mirror images of each other. In nature, D-fructose is the predominantly occurring form, found in fruits, honey, and as a component of the disaccharide sucrose.[1] Consequently, biological systems, from transport proteins to metabolic enzymes, have evolved to primarily recognize and process D-fructose.[2] L-fructose, on the other hand, is rare in nature and its biological significance remains largely unexplored. This guide will first provide a detailed overview of the well-established biological roles of D-fructose and then address the current, albeit limited, understanding of L-fructose.

D-Fructose: A Metabolically Potent Monosaccharide

The biological significance of D-fructose is intrinsically linked to its unique metabolic pathway, which is primarily localized to the liver, with the small intestine and kidneys also playing a role.[3][4] Unlike glucose, the metabolism of D-fructose is not directly regulated by insulin (B600854).[5]

Transport and Absorption of D-Fructose

The intestinal absorption of D-fructose is mediated by specific glucose transporters (GLUT).

-

GLUT5: This transporter is the primary apical transporter for fructose in the small intestine and exhibits a high affinity for D-fructose.[4][6]

-

GLUT2: Following absorption into the enterocyte, D-fructose is transported across the basolateral membrane into the portal circulation via GLUT2.[7] The presence of glucose can enhance the absorption of fructose.[8]

It is noteworthy that the epimers of D-fructose, which would include L-fructose, exhibit low affinity for the GLUT5 transporter, suggesting that L-fructose is poorly absorbed from the intestine.[2][9]

Hepatic Metabolism of D-Fructose (Fructolysis)

Once in the liver, D-fructose enters a metabolic pathway known as fructolysis. This pathway bypasses the key regulatory step of glycolysis catalyzed by phosphofructokinase.[10]

The initial steps of fructolysis are as follows:

-

Phosphorylation: Fructokinase (also known as ketohexokinase) rapidly phosphorylates D-fructose to fructose-1-phosphate (B91348).[4][5] This step traps fructose within the hepatocyte.

-

Cleavage: Aldolase B cleaves fructose-1-phosphate into two triose phosphates: dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde.[3]

-

Further Metabolism: DHAP can directly enter glycolysis or gluconeogenesis. Glyceraldehyde is phosphorylated to glyceraldehyde-3-phosphate by triose kinase, which then also enters these central metabolic pathways.[5]

This rapid and unregulated entry of fructose-derived carbons into the glycolytic and gluconeogenic pathways has significant metabolic consequences.

Physiological and Pathophysiological Effects of D-Fructose

The unique metabolism of D-fructose leads to a range of physiological and, in cases of excessive consumption, pathophysiological effects.

-

Replenishment of Liver Glycogen: The triose phosphates generated from fructolysis can be readily converted to glucose-6-phosphate and subsequently stored as glycogen.[5]

-

De Novo Lipogenesis: The rapid influx of carbon substrates from fructose metabolism can overwhelm the oxidative capacity of the liver, leading to increased de novo lipogenesis (the synthesis of fatty acids).[10] This can contribute to elevated levels of triglycerides and very-low-density lipoproteins (VLDL).

-

Insulin Resistance: Chronic high intake of D-fructose has been linked to the development of hepatic insulin resistance.[3]

-

Uric Acid Production: The rapid phosphorylation of fructose by fructokinase can lead to a transient depletion of intracellular ATP and phosphate, which in turn can increase the degradation of purines and lead to the production of uric acid.[11]

-

Inflammation: Some studies suggest that high fructose consumption may promote inflammation.[12]

Excessive consumption of D-fructose, particularly from sugar-sweetened beverages and processed foods, is associated with an increased risk of non-alcoholic fatty liver disease (NAFLD), obesity, and type 2 diabetes.[13]

L-Fructose: The Enigmatic Enantiomer

In stark contrast to the wealth of information on D-fructose, the biological significance of L-fructose is largely unknown. A thorough review of the scientific literature reveals a significant absence of in-vivo studies on the metabolism and physiological effects of this enantiomer.

The limited available data suggests that L-fructose has low biological activity:

-

Poor Intestinal Absorption: As previously mentioned, studies on fructose analogues suggest that the GLUT5 transporter, the primary intestinal fructose transporter, has a low affinity for epimers of D-fructose.[2][9] This strongly indicates that L-fructose would be poorly absorbed from the gastrointestinal tract.

-

Lack of Metabolic Studies: There is a conspicuous absence of studies detailing the metabolic fate of L-fructose in biological systems. It is unknown whether fructokinase can phosphorylate L-fructose or if it can be metabolized by other enzymes in the body.

The lack of research into L-fructose is likely due to its scarcity in nature and its presumed low biological availability and activity. Without efficient transport into cells and recognition by metabolic enzymes, its physiological impact is expected to be minimal.

Quantitative Data on Fructose Enantiomers

The available quantitative data almost exclusively pertains to D-fructose. The following tables summarize key quantitative parameters related to D-fructose transport and metabolism. No comparable data has been found for L-fructose in the scientific literature.

Table 1: Kinetic Parameters of D-Fructose Transporters

| Transporter | Substrate | Km (mM) | Location | Reference |

| GLUT5 | D-Fructose | 6 | Small Intestine (Apical) | [4] |

| GLUT2 | D-Fructose | 66 | Small Intestine (Basolateral), Liver | [14] |

Table 2: Key Enzymes in D-Fructose Metabolism

| Enzyme | Substrate | Product | Location | Key Features | Reference |

| Fructokinase (KHK) | D-Fructose | Fructose-1-Phosphate | Liver, Kidney, Small Intestine | High affinity for D-fructose, not regulated by insulin | [5] |

| Aldolase B | Fructose-1-Phosphate | DHAP + Glyceraldehyde | Liver, Kidney, Small Intestine | Cleaves fructose-1-phosphate | [3] |

Experimental Protocols for Studying Fructose Metabolism

The following outlines a general experimental protocol for investigating the metabolism of D-fructose. Due to the lack of research, a specific protocol for L-fructose cannot be provided.

In Vitro Assay for Fructokinase Activity

Objective: To measure the rate of D-fructose phosphorylation by fructokinase.

Principle: The assay couples the production of ADP from the fructokinase reaction to the oxidation of NADH via pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase. The decrease in NADH is monitored spectrophotometrically at 340 nm.

Materials:

-

Purified fructokinase or liver homogenate

-

Assay buffer (e.g., Tris-HCl with MgCl2)

-

D-Fructose solution

-

ATP solution

-

Phosphoenolpyruvate (PEP)

-

NADH

-

Pyruvate kinase (PK)

-

Lactate dehydrogenase (LDH)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing assay buffer, ATP, PEP, NADH, PK, and LDH.

-

Add the enzyme source (fructokinase or tissue homogenate).

-

Initiate the reaction by adding D-fructose.

-

Immediately monitor the decrease in absorbance at 340 nm over time.

-

Calculate the rate of NADH oxidation, which is proportional to the fructokinase activity.

Signaling Pathways Influenced by D-Fructose Metabolism

The metabolic products of D-fructose can influence various cellular signaling pathways, particularly those involved in lipid and glucose homeostasis.

Conclusion: A Tale of One Well-Known and One Obscure Sugar

The biological significance of the fructose enantiomers is a story of stark contrast. D-fructose is a key player in human nutrition and metabolism, with a well-defined transport and metabolic pathway that has profound implications for health and disease. Its role in the rising incidence of metabolic disorders such as NAFLD, obesity, and type 2 diabetes is a subject of intense research and public health concern.

Conversely, L-fructose remains an enigmatic molecule. Its apparent lack of significant natural abundance and the limited evidence suggesting poor interaction with biological systems have resulted in a profound gap in our understanding of its biological role. For researchers, scientists, and drug development professionals, this presents both a challenge and an opportunity. While the focus on D-fructose is clearly warranted from a public health perspective, the potential, if any, biological activities of L-fructose remain an unexplored frontier in metabolic science. Future research could explore whether L-fructose has any unique, perhaps non-metabolic, biological effects or if it could be used as a tool to probe the specificity of sugar transport and metabolic pathways. Until then, the biological significance of fructose will continue to be dominated by the well-documented and impactful story of its D-enantiomer.

References

- 1. biologyonline.com [biologyonline.com]

- 2. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 3. Fructose Metabolism from a Functional Perspective: Implications for Athletes - Gatorade Sports Science Institute [gssiweb.org]

- 4. Biochemistry, Fructose Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Fructolysis - Wikipedia [en.wikipedia.org]

- 6. Mechanisms Of Fructose Absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.physiology.org [journals.physiology.org]

- 8. Fructose transport mechanisms in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and evaluation of fructose analogues as inhibitors of the D-fructose transporter GLUT5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fructose metabolism and metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fructose Metabolism - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 12. m.youtube.com [m.youtube.com]

- 13. The gut shields the liver from fructose-induced damage | Penn Medicine [pennmedicine.org]

- 14. Normal Roles for Dietary Fructose in Carbohydrate Metabolism [mdpi.com]

The Uncharted Glycoscape: An In-depth Technical Guide to the Metabolism of L-Sugars

For Researchers, Scientists, and Drug Development Professionals

Introduction

The world of carbohydrates is overwhelmingly dominated by D-sugars, the stereoisomers that form the backbone of central metabolism and cellular structures in most living organisms. Their counterparts, the L-sugars, are comparatively rare in nature but are emerging from the shadows as molecules of significant biological and therapeutic interest. From their roles in bacterial cell walls to their potential as low-calorie sweeteners and building blocks for novel pharmaceuticals, the study of L-sugar metabolism is a rapidly expanding frontier.

This technical guide provides a comprehensive exploration of the metabolic pathways, enzymatic machinery, and experimental methodologies related to the key L-sugars: L-arabinose, L-fucose, L-rhamnose, and L-sorbose. It is designed to be a valuable resource for researchers and professionals in drug development seeking to understand and harness the unique properties of these enigmatic carbohydrates.

L-Arabinose Metabolism

L-arabinose is a five-carbon aldose found primarily in plant cell walls within polysaccharides like pectin (B1162225) and hemicellulose. While not typically metabolized by humans, it is a valuable carbon source for many microorganisms.[1]

Microbial Metabolism of L-Arabinose

In bacteria such as Escherichia coli, the metabolism of L-arabinose is a well-characterized inducible system. The genes for L-arabinose utilization are organized in the ara operon, which is tightly regulated.

Metabolic Pathway:

The catabolism of L-arabinose in E. coli proceeds through a series of enzymatic conversions that ultimately feed into the pentose (B10789219) phosphate (B84403) pathway.

Caption: Bacterial catabolic pathway of L-arabinose.

Transport: L-arabinose is transported into the bacterial cell by specific permeases, such as AraE and the AraFGH complex.[2] The expression of these transporters is induced by the presence of L-arabinose.[3]

Quantitative Data

Table 1: Enzyme Kinetics of L-Arabinose Isomerase (AraA)

| Organism | Km (mM) | Vmax (U/mg) | kcat (s-1) | Optimal pH | Optimal Temp. (°C) | Reference |

| Lactobacillus reuteri | 633 ± 69 | 179 ± 10 | 959 ± 55 | 6.0 | 65 | [4] |

| Bacillus amyloliquefaciens | 92.8 | - | 4350 min-1 | 7.5 | 45 | [5] |

| Clostridium hylemonae | 7.7 | - | - | - | 50 | [6] |

Experimental Protocols

Protocol 1: Assay for L-Arabinose Isomerase Activity

This protocol is adapted from the method described for Lactobacillus reuteri L-arabinose isomerase.[4]

Materials:

-

Purified L-arabinose isomerase

-

50 mM Sodium Phosphate Buffer, pH 6.0

-

1 M L-arabinose stock solution

-

10 mM MnCl2

-

10 mM CoCl2

-

Cysteine-carbazole-sulfuric acid reagent

-

Spectrophotometer

Procedure:

-

Prepare the reaction mixture in a microcentrifuge tube containing:

-

50 µL of 10x reaction buffer (500 mM sodium phosphate, pH 6.0, 5 mM MnCl2, 5 mM CoCl2)

-

Varying concentrations of L-arabinose (e.g., 5-800 mM final concentration)

-

Purified enzyme (e.g., 1 µg)

-

Nuclease-free water to a final volume of 500 µL.

-

-

Incubate the reaction mixture at 65°C for 10 minutes.

-

Stop the reaction by heating at 95°C for 5 minutes.

-

Centrifuge the tubes to pellet any precipitated protein.

-

To determine the amount of L-ribulose formed, use the cysteine-carbazole-sulfuric acid method:

-

Take an aliquot of the supernatant.

-

Add the cysteine-carbazole-sulfuric acid reagent.

-

Incubate to allow color development.

-

Measure the absorbance at 540 nm.

-

-

Create a standard curve using known concentrations of L-ribulose.

-

Calculate the enzyme activity, where one unit (U) is defined as the amount of enzyme that produces 1 µmol of L-ribulose per minute under the assay conditions.

L-Fucose Metabolism

L-fucose is a deoxyhexose sugar found on the terminus of N- and O-linked glycans on cell surfaces. It plays a critical role in cell-cell recognition, signaling, and immune responses.

Mammalian Metabolism of L-Fucose

In mammals, L-fucose can be obtained from the diet or synthesized de novo from GDP-mannose.

Metabolic Pathways:

Caption: Mammalian L-fucose metabolic pathways.

L-Fucose in Signaling

L-fucosylation plays a crucial role in modulating immune responses. For instance, fucosylation of selectin ligands on leukocytes is essential for their adhesion to the endothelium and subsequent extravasation into inflamed tissues.[7] L-fucose has also been shown to promote the regeneration of intestinal stem cells through the AHR/IL-22 pathway in intestinal lamina propria monocytes.[8]

Caption: L-fucose signaling in intestinal stem cell regeneration.

Quantitative Data

Table 2: Enzyme Kinetics of Pork Liver 2-keto-3-deoxy-L-fuconate:NAD+ oxidoreductase

| Substrate | Km (mM) | Optimal pH | Reference |

| 2-keto-3-deoxy-L-fuconate | 0.20 | >10.5 | [9] |

| 2-keto-3-deoxy-D-arabonate | 0.25 | >10.5 | [9] |

| NAD+ | 0.22 - 0.25 | >10.5 | [9] |

Experimental Protocols

Protocol 2: Quantitative Analysis of Protein Glycosylation by Mass Spectrometry

This protocol provides a general workflow for the quantitative analysis of fucosylated proteins.

Materials:

-

Protein sample (e.g., cell lysate, purified glycoprotein)

-

Denaturing buffer (e.g., 8 M urea)

-

Reducing agent (e.g., DTT)

-

Alkylating agent (e.g., iodoacetamide)

-

Protease (e.g., trypsin)

-

PNGase F (for N-glycan release)

-

Solid-phase extraction (SPE) cartridges for glycopeptide enrichment

-

LC-MS/MS system

Procedure:

-

Protein Denaturation, Reduction, and Alkylation:

-

Denature the protein sample in a denaturing buffer.

-

Reduce disulfide bonds with a reducing agent.

-

Alkylate free cysteine residues with an alkylating agent.

-

-

Proteolytic Digestion:

-

Dilute the sample to reduce the denaturant concentration.

-

Add a protease (e.g., trypsin) and incubate to digest the proteins into peptides.

-

-

Glycopeptide Enrichment (Optional but Recommended):

-

Use SPE cartridges (e.g., HILIC or graphitized carbon) to enrich for glycopeptides.

-

-

N-Glycan Release (Optional, for glycan analysis):

-

Treat the enriched glycopeptides with PNGase F to release N-linked glycans.

-

-

LC-MS/MS Analysis:

-

Data Analysis:

-

Use specialized software to identify and quantify peptides and glycopeptides.

-

Determine the sites of fucosylation and the relative abundance of fucosylated glycoforms.

-

L-Rhamnose Metabolism

L-rhamnose is a 6-deoxyhexose that is a common component of bacterial and plant cell wall polysaccharides.[6]

Bacterial Metabolism of L-Rhamnose

Bacteria utilize distinct pathways for L-rhamnose catabolism. The canonical pathway involves phosphorylation.[5]

Metabolic Pathway:

Caption: Bacterial catabolic pathway of L-rhamnose.

Experimental Protocols

Protocol 3: Enzymatic Assay for L-Rhamnose

This protocol is based on the Megazyme K-RHAMNOSE assay kit.[12][13]

Materials:

-

L-Rhamnose Dehydrogenase

-

Nicotinamide-adenine dinucleotide (NAD+)

-

Buffer solution (as provided in the kit)

-

Sample containing L-rhamnose

-

Spectrophotometer or microplate reader

Procedure (Manual Assay):

-

Pipette into cuvettes:

-

2.00 mL of distilled water

-

0.20 mL of Buffer

-

0.10 mL of NAD+ solution

-

0.10 mL of sample solution

-

-

Mix and read the absorbance (A1) at 340 nm after ~3 minutes.

-

Start the reaction by adding 0.05 mL of L-rhamnose dehydrogenase suspension.

-

Mix and read the absorbance (A2) at 340 nm at the completion of the reaction (~5 minutes).

-

Calculate the absorbance difference (ΔA = A2 - A1).

-

Determine the concentration of L-rhamnose from the ΔA using the extinction coefficient of NADH.

L-Sorbose Metabolism

L-sorbose is a ketohexose that is used in the industrial production of vitamin C. Its metabolism has been studied in mammals and microorganisms.

Mammalian Metabolism of L-Sorbose

In rats, orally administered L-sorbose is partially absorbed and metabolized, with a significant portion being fermented by the intestinal microflora.[14] The caloric utilization of L-sorbose can increase with adaptation of the gut microbiota.[14]

Microbial Metabolism of L-Sorbose

In Lactobacillus casei, L-sorbose metabolism involves a phosphotransferase system (PTS) for uptake and phosphorylation.[15] The pathway shows crosstalk with D-sorbitol metabolism.[16]

Metabolic Pathway in Gluconobacter :

References

- 1. Metabolism of l-arabinose in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. l-Arabinose triggers its own uptake via induction of the arabinose-specific Gal2p transporter in an industrial Saccharomyces cerevisiae strain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Comparative genomics and functional analysis of rhamnose catabolic pathways and regulons in bacteria [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. The rhamnose pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. longdom.org [longdom.org]

- 8. mdpi.com [mdpi.com]

- 9. biorxiv.org [biorxiv.org]

- 10. Targeted methods for quantitative analysis of protein glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protein Glycosylation Investigated by Mass Spectrometry: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 12. prod-docs.megazyme.com [prod-docs.megazyme.com]

- 13. L-Rhamnose (K-RHAMNOSE) Assay Protocol : Megazyme [support.megazyme.com]

- 14. Metabolism of L-sorbose in the rat and the effect of the intestinal microflora on its utilization both in the rat and in the human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Genetics of l-Sorbose Transport and Metabolism in Lactobacillus casei - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cross-talk between the L-sorbose and D-sorbitol (D-glucitol) metabolic pathways in Lactobacillus casei - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic L-Sugar: A Technical Guide to beta-L-fructofuranose in Biochemical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the vast landscape of carbohydrates, the so-called "rare sugars" represent a frontier of untapped potential for biochemical research and therapeutic development. Among these, L-sugars, the enantiomers of the more common D-sugars, are of particular interest due to their often-unique biological properties. This technical guide provides an in-depth exploration of beta-L-fructofuranose, a rare ketose sugar. While research specifically on beta-L-fructofuranose is limited, this document consolidates the available information on L-fructose and its derivatives, draws parallels from its well-studied D-enantiomer, and presents key experimental methodologies to facilitate further investigation into this intriguing molecule.

Physicochemical Properties

Quantitative data for L-fructose and its isomers is sparse in the literature. The following tables summarize the computed and extrapolated physicochemical properties of beta-L-fructofuranose and its related isomers. It is important to note that as enantiomers, D- and L-fructose share identical physical properties such as molecular weight, melting point, and solubility, but differ in their optical rotation.

Table 1: General Properties of L-Fructose

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂O₆ | --INVALID-LINK-- |

| Molecular Weight | 180.16 g/mol | --INVALID-LINK-- |

| CAS Number | 7776-48-9 | --INVALID-LINK-- |

| Purity (typical) | ≥95% (HPLC) | --INVALID-LINK-- |

| Appearance | White crystalline solid | --INVALID-LINK-- |

| Solubility in Water | Highly soluble | --INVALID-LINK-- |

Table 2: Computed Physicochemical Properties of beta-L-fructofuranose

| Property | Value | Reference |

| IUPAC Name | (2S,3R,4R,5S)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol | --INVALID-LINK-- |

| InChIKey | RFSUNEUAIZKAJO-AZGQCCRYSA-N | --INVALID-LINK-- |

| XLogP3-AA | -2.3 | --INVALID-LINK-- |

| Hydrogen Bond Donor Count | 5 | --INVALID-LINK-- |

| Hydrogen Bond Acceptor Count | 6 | --INVALID-LINK-- |

| Rotatable Bond Count | 5 | --INVALID-LINK-- |

| Exact Mass | 180.063388 g/mol | --INVALID-LINK-- |

| Monoisotopic Mass | 180.063388 g/mol | --INVALID-LINK-- |

| Topological Polar Surface Area | 110 Ų | --INVALID-LINK-- |

| Heavy Atom Count | 12 | --INVALID-LINK-- |

Experimental Protocols

Synthesis of L-Fructose from L-Sorbose

A key challenge in studying L-fructose is its limited commercial availability and high cost. The following protocol is adapted from a patented method for the chemical synthesis of L-fructose from the more readily available L-sorbose.[1] This process involves the inversion of the hydroxyl groups at the C3 and C4 positions of L-sorbose.

Materials:

-

L-Sorbose

-

Tin(II) chloride (SnCl₂)

-

Methanesulfonyl chloride (MsCl)

-

Water

-

Sodium hydroxide (B78521) (NaOH)

-

Sulfuric acid (H₂SO₄)

-

Ethanol

Procedure:

-

Isopropylidenation:

-

Suspend L-sorbose (10 g) in 2,2-dimethoxypropane (30 ml).

-

Add 1,2-dimethoxyethane (1 ml) containing tin(II) chloride (30 mg).

-

Reflux the mixture with stirring for 2.5 hours until the solution becomes clear.

-

Evaporate the solution to a syrup. This syrup contains 1,2:4,6-di-O-isopropylidene-α-L-sorbofuranose.

-

-

Mesylation:

-

Dissolve the syrup in pyridine (20 ml) and cool in an ice bath.

-

Slowly add methanesulfonyl chloride (6.45 ml).

-

After storage at room temperature for 2.5 hours, add water (400 ml).

-

Collect the resulting crystals by filtration to yield 1,2:4,6-di-O-isopropylidene-3-O-mesyl-α-L-sorbofuranose.

-

-

Epoxidation and Hydrolysis:

-

Stir the mesylated intermediate in 30% acetic acid at 55°C for 5 hours to remove the isopropylidene groups.

-

Bring the solution to a pH of about 10 with 10N sodium hydroxide and heat at 40°C for 3 hours to form the 3,4-epoxide.

-

Acidify the reaction mixture with 10N sulfuric acid and heat at 80°C with stirring for 30 minutes to open the epoxide ring.

-

Neutralize the reaction mixture with 10N sodium hydroxide.

-

-

Purification:

-

Remove the salt by repeated precipitation with ethanol.

-

After filtration, concentrate the filtrate to give L-fructose as a syrup in a yield of over 85%.

-

Enzymatic Assay for Fructose (B13574) Quantification

While specific enzymatic assays for L-fructose are not commonly described, the quantification of fructose, in general, can be achieved using a coupled enzyme assay. This protocol is for the determination of D-fructose but can be adapted to establish the presence and concentration of L-fructose if appropriate L-sugar specific enzymes are identified and utilized. The principle involves the phosphorylation of fructose and subsequent enzymatic reactions that lead to a change in NADH or NADPH concentration, which can be measured spectrophotometrically at 340 nm.

Materials:

-

Sample containing fructose

-

Triethanolamine (B1662121) buffer (0.3 M, pH 7.6)

-

ATP solution

-

NADP⁺ solution

-

Hexokinase (HK)

-

Glucose-6-phosphate dehydrogenase (G6P-DH)

-

Phosphoglucose isomerase (PGI)

-

Spectrophotometer

Procedure:

-

Reaction Setup:

-

In a cuvette, mix the sample, triethanolamine buffer, ATP solution, and NADP⁺ solution.

-

Add the HK/G6P-DH enzyme mixture.

-

-

Glucose Measurement (if present):

-

The reaction will proceed to convert any endogenous glucose-6-phosphate and added glucose to 6-phosphogluconate, with a corresponding increase in NADPH.

-

Monitor the absorbance at 340 nm until the reaction is complete (absorbance is stable). This reading corresponds to the glucose concentration.

-

-

Fructose Measurement:

-

Add PGI to the cuvette. This will isomerize fructose-6-phosphate (B1210287) (formed from fructose by HK) to glucose-6-phosphate.

-

The newly formed glucose-6-phosphate will then be oxidized by G6P-DH, leading to a further increase in NADPH.

-

Monitor the absorbance at 340 nm until the reaction is complete. The change in absorbance after adding PGI is proportional to the fructose concentration.

-

Calculation: The concentration of fructose is calculated based on the change in absorbance and the molar extinction coefficient of NADPH.

Biological Activity and Signaling Pathways

The biological roles of L-sugars are not as well understood as their D-counterparts. Generally, L-sugars are poorly metabolized by most organisms, which has led to their investigation as low-calorie sweeteners and for other therapeutic applications.

Cellular Uptake and Metabolism

The transport of D-fructose into cells is primarily mediated by GLUT5 and GLUT2 transporters.[2][3] While specific studies on the transport of L-fructose are lacking, it is plausible that it may interact with these transporters, albeit with different kinetics. Once inside the cell, D-fructose is rapidly phosphorylated by fructokinase to fructose-1-phosphate, bypassing the main regulatory step of glycolysis.[4][5] This leads to a rapid influx of carbons into the glycolytic and lipogenic pathways.

It is hypothesized that L-fructose is not a substrate for hexokinase or fructokinase in most cells, and therefore would not enter the central metabolic pathways in the same manner as D-fructose. This lack of metabolism is the basis for its consideration as a rare sugar with potential applications in dietetics.

Signaling Pathways

D-fructose has been shown to act as a signaling molecule, influencing various cellular processes independently of its role as a metabolic substrate. For instance, in plants, fructose signaling is involved in developmental arrest and interacts with hormone signaling pathways.[6][7] In mammalian cells, fructose can activate the mTOR signaling pathway, which is a central regulator of cell growth and proliferation.[8]

Specific signaling pathways triggered by beta-L-fructofuranose have not been elucidated. However, given the stereospecificity of receptor-ligand interactions, it is unlikely that L-fructose would activate the same signaling cascades as D-fructose with the same efficacy. This opens up an exciting area of research to explore whether beta-L-fructofuranose has its own unique signaling roles or if it can act as an antagonist to D-fructose signaling.

Applications in Drug Development

The unique properties of rare sugars, including L-sugars, make them attractive candidates for drug development.

-

Low-Calorie Sweeteners: Due to their sweet taste but poor metabolism, L-sugars like L-fructose have been considered as potential low-calorie sugar substitutes.

-

Drug Scaffolds: The chiral nature of L-sugars provides a diverse set of building blocks for the synthesis of novel therapeutic agents. They can be incorporated into nucleoside analogues with potential antiviral or anticancer activities.

-

Modulators of Metabolic Pathways: Given that D-fructose metabolism is implicated in metabolic diseases, L-fructose or its derivatives could potentially be explored as competitive inhibitors of fructose transporters or metabolizing enzymes, although this remains a speculative area of research.[9][10]

Conclusion and Future Directions

beta-L-fructofuranose remains a largely unexplored molecule in the field of biochemistry. While its D-enantiomer is a key player in metabolism and cellular signaling, the biological significance of L-fructose is still in its infancy. This guide has provided a summary of the current knowledge, highlighting the significant gaps that exist.

Future research should focus on:

-

Developing efficient and scalable synthesis methods for pure beta-L-fructofuranose.

-

Conducting detailed physicochemical characterization, including NMR and crystallographic studies.

-

Investigating its interaction with sugar transporters and metabolic enzymes.

-

Elucidating any unique signaling pathways it may modulate.

-

Exploring its potential therapeutic applications in metabolic diseases and other areas.

The study of beta-L-fructofuranose and other rare L-sugars holds the promise of uncovering new biological phenomena and developing novel therapeutic strategies. This guide serves as a foundational resource to stimulate and support these future research endeavors.

References

- 1. Crystal structure of β-d,l-fructose - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Intestinal Absorption of Fructose - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Biochemistry, Fructose Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Sugar signals pedal the cell cycle! - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. books.rsc.org [books.rsc.org]

Fundamental Differences Between L-Fructose and D-Fructose: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the fundamental differences between L-fructose and D-fructose, focusing on their distinct biochemical and physiological properties. While chemically similar as stereoisomers, their metabolic fates and biological effects diverge significantly. D-fructose, a common dietary component, is readily metabolized, primarily in the liver, and has been implicated in various metabolic disorders. In contrast, L-fructose, a rare sugar, is largely non-metabolizable in humans, positioning it as a potential non-caloric sweetener. This document details their respective metabolic pathways, summarizes key quantitative data, provides illustrative diagrams of relevant signaling cascades, and outlines experimental protocols for their analysis. This guide is intended for researchers, scientists, and drug development professionals working in the fields of metabolism, nutrition, and pharmacology.

Introduction

Fructose (B13574), a six-carbon monosaccharide and a ketohexose, exists in two stereoisomeric forms: D-fructose and L-fructose. D-fructose is abundant in nature, found in fruits, honey, and as a constituent of sucrose (B13894) and high-fructose corn syrup (HFCS).[1] Its consumption has risen dramatically in recent decades, raising concerns about its contribution to metabolic diseases.[2] L-fructose, its mirror image, is rare in nature and is not a significant component of the human diet.[3] The stereochemical difference between these two molecules dictates their interaction with enzymes and transporters, leading to profoundly different metabolic and physiological consequences. Understanding these differences is crucial for research into metabolic health and the development of novel therapeutic agents and sugar substitutes.

Comparative Physicochemical and Biochemical Properties

A summary of the key quantitative differences between L-fructose and D-fructose is presented in Table 1.

| Property | L-Fructose | D-Fructose | References |

| Molar Mass | 180.16 g/mol | 180.16 g/mol | - |

| Chemical Formula | C₆H₁₂O₆ | C₆H₁₂O₆ | - |

| Natural Abundance | Rare | Abundant in fruits, honey, sucrose | [1][3] |

| Sweetness (relative to sucrose) | Approximately the same as D-fructose | 1.2–1.8 times sweeter than sucrose | [4][5] |

| Caloric Value (in humans) | ~0 kcal/g (non-metabolizable) | ~4 kcal/g (fully metabolized) | [1][4] |

| Metabolism in Humans | Not metabolized | Primarily metabolized in the liver via fructolysis | [4][6] |

| Primary Metabolic Enzymes | Not a substrate for human metabolic enzymes | Fructokinase (Ketohexokinase), Aldolase B | [6] |

Metabolic Pathways

The metabolic fates of L-fructose and D-fructose are fundamentally different due to the stereospecificity of metabolic enzymes.

D-Fructose Metabolism (Fructolysis)

D-fructose is primarily metabolized in the liver through a process called fructolysis.[7] Unlike glucose, fructose metabolism bypasses the key regulatory step of glycolysis catalyzed by phosphofructokinase, leading to a rapid and unregulated influx of substrates into the glycolytic pathway.[7]

The key steps are:

-

Phosphorylation: Fructose is phosphorylated by fructokinase (also known as ketohexokinase or KHK) to form fructose-1-phosphate (B91348) (F1P).[6]

-

Cleavage: Aldolase B cleaves F1P into two triose phosphates: dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde.[6]

-

Entry into Glycolysis: DHAP can directly enter glycolysis. Glyceraldehyde is phosphorylated by triokinase to glyceraldehyde-3-phosphate, which then enters the glycolytic pathway.[8]

This rapid catabolism of fructose can lead to an overproduction of acetyl-CoA, the substrate for de novo lipogenesis (DNL), contributing to hepatic steatosis and dyslipidemia.[4]

Metabolic pathway of D-fructose in the liver.

L-Fructose Metabolism

L-fructose is not a substrate for the enzymes involved in D-fructose metabolism, such as fructokinase.[4] As a result, it is not significantly metabolized by the human body and is largely excreted unchanged. This lack of metabolism is the basis for its consideration as a non-caloric sweetener.

Presumed metabolic fate of L-fructose in humans.

Signaling Pathways

D-Fructose and Cellular Signaling

The rapid metabolism of D-fructose in the liver leads to the activation of key transcription factors that regulate lipogenesis.

-

Carbohydrate-Responsive Element-Binding Protein (ChREBP): Fructose metabolites activate ChREBP, a key transcriptional regulator of glycolytic and lipogenic genes.[9][10]

-

Sterol Regulatory Element-Binding Protein-1c (SREBP-1c): Fructose metabolism also leads to the activation of SREBP-1c, another master regulator of lipogenesis.[9]

The activation of ChREBP and SREBP-1c upregulates the expression of enzymes involved in de novo lipogenesis, such as acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS).[4]

D-fructose-mediated activation of lipogenic signaling.

L-Fructose and Cellular Signaling

Due to its lack of metabolism, L-fructose is not expected to significantly impact intracellular signaling pathways that are regulated by metabolic intermediates. There is currently a lack of evidence to suggest that L-fructose directly interacts with key signaling molecules in the same manner as D-fructose. However, one study noted that high concentrations of D-fructose, but not L-fructose, dysregulated insulin (B600854) receptor signaling in vascular smooth muscle cells, suggesting that the metabolic effects of D-fructose are responsible for the observed signaling changes.[1]

Experimental Protocols

Protocol for the Analytical Differentiation of L- and D-Fructose

Objective: To differentiate and quantify L- and D-fructose in a sample.

Methodology: High-Performance Liquid Chromatography (HPLC) with a chiral column is the method of choice for separating and quantifying enantiomers.

Procedure:

-

Sample Preparation: Dissolve the sample containing the fructose isomers in the mobile phase. Filter the sample through a 0.45 µm filter.

-

HPLC System:

-

Column: A chiral stationary phase column (e.g., a polysaccharide-based chiral column).

-

Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 80:20 v/v) is commonly used.[11]

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Detector: A Refractive Index (RI) detector or a UV detector at a low wavelength (e.g., 195 nm) can be used.[11]

-

-

Analysis: Inject the prepared sample into the HPLC system. The two enantiomers will have different retention times, allowing for their separation and quantification based on peak area.

-

Standard Curves: Prepare standard curves for both L- and D-fructose of known concentrations to accurately quantify the amounts in the unknown sample.

Protocol for Measuring De Novo Lipogenesis from D-Fructose using Stable Isotopes

Objective: To quantify the rate of de novo lipogenesis (DNL) from D-fructose in vivo or in vitro.

Methodology: This protocol utilizes stable isotope-labeled fructose (e.g., ¹³C₆-D-fructose) and mass spectrometry to trace the incorporation of fructose-derived carbons into newly synthesized fatty acids.[4]

In Vivo (Animal Model) Procedure:

-

Tracer Administration: Administer ¹³C₆-D-fructose to the animal model via oral gavage or in the drinking water.

-

Sample Collection: At specified time points, collect blood and liver tissue samples.

-

Lipid Extraction: Extract total lipids from plasma (VLDL fraction) and liver tissue using a method such as the Folch extraction.

-

Fatty Acid Analysis: Saponify the lipid extract to release fatty acids. Derivatize the fatty acids to their methyl esters (FAMEs).

-

GC-MS Analysis: Analyze the FAMEs by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the isotopic enrichment of newly synthesized fatty acids (e.g., palmitate).

-

DNL Calculation: Calculate the fractional contribution of DNL to the total fatty acid pool based on the mass isotopomer distribution.

In Vitro (Cell Culture) Procedure:

-

Cell Culture: Culture hepatocytes (e.g., HepG2) in a suitable medium.

-

Labeling: Incubate the cells with a medium containing ¹³C₆-D-fructose for a defined period.

-

Metabolite Extraction: Quench metabolism rapidly (e.g., with cold methanol) and extract intracellular metabolites and lipids.

-

Analysis: Follow steps 3-6 from the in vivo protocol to analyze the incorporation of ¹³C into fatty acids.

Workflow for measuring DNL from D-fructose.

Protocol for Fructokinase (Ketohexokinase) Activity Assay

Objective: To measure the enzymatic activity of fructokinase in a tissue or cell lysate.

Methodology: This assay measures the conversion of fructose to fructose-1-phosphate, which is coupled to the oxidation of NADH, measured spectrophotometrically.

Procedure:

-

Lysate Preparation: Homogenize tissue or lyse cells in a suitable buffer and centrifuge to obtain a clear lysate.

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Buffer (e.g., Tris-HCl)

-

ATP

-

Phosphoenolpyruvate (PEP)

-

NADH

-

Pyruvate kinase (PK)

-

Lactate dehydrogenase (LDH)

-

Sample lysate

-

-

Reaction Initiation: Start the reaction by adding D-fructose.

-

Spectrophotometric Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The rate of NADH disappearance is proportional to the fructokinase activity.

-

Calculation: Calculate the specific activity of fructokinase based on the rate of absorbance change and the protein concentration of the lysate.

Conclusion

The fundamental difference between L-fructose and D-fructose lies in their stereochemistry, which has profound implications for their biological activity. D-fructose is a readily metabolizable energy source that, when consumed in excess, can contribute to metabolic dysregulation through its rapid, unregulated entry into hepatic glycolysis and subsequent activation of lipogenic pathways. In contrast, L-fructose is largely inert metabolically in humans, making it an attractive candidate for a non-caloric sweetener. For researchers in metabolism and drug development, understanding these distinctions is paramount for designing experiments, interpreting data, and developing novel strategies to address metabolic diseases. Further research into the long-term physiological effects of L-fructose is warranted to fully establish its safety and utility.

References

- 1. High fructose-mediated attenuation of insulin receptor signaling does not affect PDGF-induced proliferative signaling in vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Fructose Metabolism from a Functional Perspective: Implications for Athletes - Gatorade Sports Science Institute [gssiweb.org]

- 4. benchchem.com [benchchem.com]

- 5. Fructose - Wikipedia [en.wikipedia.org]

- 6. Biochemistry, Fructose Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. JCI - ChREBP refines the hepatic response to fructose to protect the liver from injury [jci.org]

- 10. Frontiers | Carbohydrate Sensing Through the Transcription Factor ChREBP [frontiersin.org]